Product packaging for Methyl 5-cyano-1H-indazole-6-carboxylate(Cat. No.:)

Methyl 5-cyano-1H-indazole-6-carboxylate

Cat. No.: B11759699
M. Wt: 201.18 g/mol
InChI Key: OFPGVVUZTQAXQC-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1H-indazole-6-carboxylate (CAS 1227266-84-3) is a high-value chemical building block with the molecular formula C 10 H 7 N 3 O 2 and a molecular weight of 201.18 g/mol [ ]. This multifunctional indazole derivative is supplied with a typical purity of 97% and should be stored at 2-8°C to maintain stability [ ]. As a versatile synthetic intermediate, its core research value lies in its application across medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties [ ]. The molecule features two key functional handles—a cyano group and a methyl ester—at the 5- and 6-positions of the indazole ring. This allows for extensive synthetic manipulation, enabling researchers to design and create a diverse array of novel derivatives for biological screening and structure-activity relationship (SAR) studies. The indazole core is thermodynamically more stable in its 1H-tautomeric form [ ][ ]. A significant area of research involves the regioselective N-alkylation of the indazole ring to produce either N1- or N2-substituted analogs, a critical transformation as the substitution pattern can profoundly influence the biological activity of the resulting molecule [ ]. For instance, N1-substituted indazoles are found in drug candidates like danicopan (a complement factor D inhibitor), while N2-substituted indazoles are found in FDA-approved drugs like pazopanib, a tyrosine kinase inhibitor [ ]. The presence of electron-withdrawing substituents, such as the cyano group on this compound, can influence the reactivity and regioselectivity of such transformations, making it a valuable substrate for method development and exploring novel chemical space [ ]. This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2 B11759699 Methyl 5-cyano-1H-indazole-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 5-cyano-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)8-3-9-7(5-12-13-9)2-6(8)4-11/h2-3,5H,1H3,(H,12,13)

InChI Key

OFPGVVUZTQAXQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)C#N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms within Methyl 5-cyano-1H-indazole-6-carboxylate can be determined.

Proton NMR (¹H NMR) analysis reveals the number and electronic environments of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the methyl protons of the ester group, and the N-H proton of the pyrazole (B372694) ring.

The anticipated signals would include two singlets in the aromatic region for the protons at positions 3 and 7, and another singlet for the C4-proton. The methyl group of the carboxylate function would appear as a sharp singlet, typically in the upfield region around 3.9-4.0 ppm. The labile N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3~8.3Singlet (s)
H-4~8.8Singlet (s)
H-7~8.2Singlet (s)
-OCH₃~4.0Singlet (s)
N-H>10Broad Singlet (br s)

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. The spectrum for this compound would display signals for each unique carbon atom. This includes the carbons of the fused benzene (B151609) and pyrazole rings, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbon of the nitrile group.

The carbonyl carbon of the methyl carboxylate group is expected to resonate significantly downfield, typically above 160 ppm. The cyano group's carbon atom also has a characteristic chemical shift in the 115-120 ppm range. The various aromatic carbons of the indazole core will appear in the typical aromatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~164
C-3~136
C-3a~141
C-4~129
C-5~110
C-6~130
C-7~118
C-7a~124
-CN~117
-OCH₃~53

Note: Assignments are predictive and would require confirmation through advanced NMR techniques.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the indazole ring and the placement of the cyano and methyl carboxylate groups. For instance, an HMBC correlation between the methyl protons and the ester carbonyl carbon would definitively confirm the ester functionality.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides the high accuracy needed for molecular formula confirmation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four decimal places). This allows for the calculation of the elemental composition and the unambiguous determination of the molecular formula. For this compound (C₁₀H₇N₃O₂), the calculated exact mass would be compared to the experimentally measured mass. A close match between these values provides strong evidence for the identity of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation and typically showing a prominent molecular ion peak. In ESI-MS, the sample is ionized to produce charged species. For this compound, analysis in positive ion mode would be expected to show a strong signal corresponding to the protonated molecule [M+H]⁺. This technique is instrumental in confirming the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹).

The IR spectrum is divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying key structural motifs, as specific bonds have characteristic absorption peaks. oregonstate.edu For this compound, the key functional groups are the indazole N-H, the cyano (C≡N), the ester carbonyl (C=O), and the aromatic C-H and C=C bonds.

While a specific experimental spectrum for this compound is not publicly available, the expected absorption frequencies can be predicted based on data from related indazole derivatives and general spectroscopic tables. For instance, the N-H stretching vibration in indazole and its derivatives typically appears as a broad band in the region of 3100-3400 cm⁻¹. mdpi.com The C≡N stretch of the nitrile group is expected to produce a sharp, medium-intensity peak around 2220-2260 cm⁻¹. The ester's carbonyl (C=O) group will exhibit a strong, sharp absorption band in the range of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption peaks for this compound based on typical values for its constituent functional groups.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Indazole N-HN-H stretch3100 - 3400Medium, Broad
Aromatic C-HC-H stretch3000 - 3100Medium to Weak
CyanoC≡N stretch2220 - 2260Medium, Sharp
Ester CarbonylC=O stretch1700 - 1730Strong, Sharp
Aromatic RingC=C stretch1450 - 1600Medium to Weak
Ester C-OC-O stretch1100 - 1300Strong

These predicted values are consistent with experimental data reported for other indazole derivatives. For example, a study on 1-butyl-1H-indazole-3-carboxamide reported an N-H stretch at 3306 cm⁻¹ and a C=O stretch at 1664 cm⁻¹. nih.gov Another publication on indazole-pyrimidine hybrids noted a broad NH peak at 3116 cm⁻¹. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

For a compound like this compound, a single-crystal XRD analysis would provide unambiguous confirmation of its chemical structure. It would reveal the planarity of the bicyclic indazole ring system and the relative orientation of the cyano and methyl carboxylate substituents on the benzene ring.

While the specific crystal structure of this compound has not been reported in the surveyed literature, data from related structures provide insight into the expected molecular geometry. For example, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related heterocyclic compound, was determined using a diffractometer and showed a twisted conformation between its two ring systems. nih.gov Similarly, the analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved data collection on a Bruker Proteum2 CCD diffractometer and refinement using SHELXS and SHELXL software. researchgate.net

A typical XRD experiment for this compound would involve the following steps:

Crystal Growth: Growing a high-quality single crystal of the compound, often through slow evaporation of a suitable solvent.

Data Collection: Mounting the crystal on a goniometer in an X-ray diffractometer (such as a BRUKER Quest X-ray diffractometer) and collecting diffraction data at a controlled temperature. beilstein-journals.org

Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.

The resulting data would be presented in a crystallographic information file (CIF) and summarized in a table of crystal data and structure refinement parameters.

ParameterExpected Information for this compound
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/n, C2/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C≡N, N-N)
Bond Angles (°)Angles between adjacent bonds (e.g., C-C-O, C-C≡N)
Torsion Angles (°)Dihedral angles defining molecular conformation

This analysis would definitively establish the solid-state structure, providing a foundational understanding of its molecular geometry.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration (the specific 3D spatial arrangement) of stereoisomers. An ECD spectrum plots the difference in absorption (Δε = εL - εR) against wavelength and is characterized by positive or negative peaks, known as Cotton effects.

The applicability of ECD spectroscopy is contingent on the molecule being chiral, meaning it is non-superimposable on its mirror image. The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit an ECD spectrum.

However, ECD becomes a crucial technique for chiral derivatives of indazoles. If a chiral center were introduced into the molecule, for example, by attaching a chiral substituent, the resulting enantiomers would produce mirror-image ECD spectra. The determination of the absolute configuration of such chiral indazole derivatives is often achieved by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.govhebmu.edu.cn

The process generally involves:

Conformational Analysis: Identifying all low-energy conformers of the molecule.

TDDFT Calculations: Calculating the ECD spectrum for each conformer.

Spectral Simulation: Generating a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparison: Matching the sign and shape of the calculated spectrum with the experimental one to assign the absolute configuration.

This combined experimental and theoretical approach has been successfully used to determine the absolute configuration of complex indazole-derived synthetic cannabinoids. nih.gov For chiral molecules, ECD analysis in the 200-400 nm UV range provides critical structural information that cannot be obtained from other spectroscopic methods. hebmu.edu.cnfrontiersin.org

Computational and Theoretical Chemistry Studies of Substituted Indazoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for studying the electronic properties of indazole derivatives. mdpi.commdpi.com DFT calculations are used to determine molecular geometries, electronic structures, and various physicochemical properties. nih.gov By modeling the electron density, DFT provides a robust framework for predicting the reactivity of complex organic molecules, including substituted indazoles. mdpi.comnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govniscpr.res.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates higher stability. nih.gov DFT calculations are frequently employed to compute the energies of these orbitals and the resulting energy gap for various substituted indazoles, providing insights into their electronic behavior and potential for participating in chemical reactions. nih.gov The introduction of electron-donating or electron-withdrawing substituents can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's electronic properties and reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Indazoles Calculated by DFT

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Indazole-derivative 8s-6.34878-1.42834.92048
Indazole-derivative 8u-6.8823-2.454574.42773
Indazole-derivative 8x-6.67332-2.425684.24764
Indazole-derivative 8z-6.4638-2.777763.68604
Indazole-derivative 8y-4.24305-1.001433.24162

Data derived from DFT calculations on various N-alkylated indazole derivatives with amide cross-coupling. nih.gov This table illustrates how different substituents affect the frontier orbital energies.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most likely reaction pathway. researchgate.netresearchgate.net This is particularly useful for understanding regioselectivity in reactions such as N-alkylation, where substitution can occur at either the N1 or N2 position of the indazole ring. researchgate.net

Computational studies can model the interaction of the indazole substrate with reagents and catalysts, such as in transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, DFT calculations have been used to explain the reactivity differences between indazole and indole (B1671886) electrophiles in allylation reactions and to suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. researchgate.net These theoretical models provide a detailed, atomistic view of the reaction, helping to rationalize experimental outcomes and guide the design of new synthetic methods. researchgate.netjcchems.com

Determining the relative stability of different isomers and tautomers is a key application of computational chemistry. For substituted indazoles, DFT and other methods are used to calculate the thermodynamic internal energies of various forms, such as the 1H and 2H tautomers. nih.gov These calculations consistently show that for most indazole derivatives, the 1H-tautomer is the predominant and more stable form. nih.govbeilstein-journals.org Energy profiles can be constructed to visualize the energy changes along a reaction coordinate or during conformational changes, providing a quantitative measure of stability.

Tautomerism in Indazole Systems: Theoretical and Experimental Investigations

Annular tautomerism is a fundamental characteristic of the indazole ring system, involving the migration of a proton between the two nitrogen atoms. nih.govresearchgate.netresearchgate.net This results in an equilibrium between two primary forms: 1H-indazole and 2H-indazole. researchgate.netresearchgate.net The position of this equilibrium is crucial as it influences the compound's physical, chemical, and biological properties. nih.gov

Extensive theoretical and experimental studies have established that for the parent indazole and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netresearchgate.netresearchgate.net The greater stability of the 1H form is often attributed to its benzenoid structure, which preserves the aromaticity of the fused benzene (B151609) ring, whereas the 2H form has a less stable quinoid structure. researchgate.netresearchgate.net

The energy difference between the two tautomers is relatively small, typically in the range of 3.6 to 5.3 kcal/mol (approximately 15 kJ/mol) in the gas phase, in favor of the 1H-tautomer. researchgate.netnih.gov While the 1H form predominates, the position of the equilibrium can be influenced by factors such as the nature and position of substituents on the ring, solvent effects, and solid-state packing forces. nih.govresearchgate.net In certain cases, specific substitution patterns can shift the equilibrium to favor the 2H-tautomer. nih.govresearchgate.net

Computational modeling is a vital tool for predicting and understanding tautomeric preferences in indazole systems. researchgate.net Quantum chemical methods, including DFT (with functionals like B3LYP) and ab initio methods (like MP2), are used to calculate the relative energies of the 1H and 2H tautomers with high accuracy. nih.govresearchgate.netnih.gov

These calculations can model the tautomers in the gas phase or simulate solvent effects to predict their relative stabilities under different conditions. nih.gov The results of these computational studies are generally in excellent agreement with experimental observations, confirming the predominance of the 1H-tautomer in most cases. nih.gov By systematically studying the effect of different substituents on the calculated energy difference between tautomers, researchers can predict which groups are likely to stabilize or destabilize a particular tautomeric form. researchgate.net

Table 2: Calculated Relative Energies of 1H and 2H Tautomers for Substituted Tetrahydro-4H-indazol-4-ones

CompoundMethodRelative Energy (kJ mol-1) (2H vs 1H)Most Stable Tautomer
1,5,6,7-tetrahydro-4H-indazol-4-oneAM1-1.22H
1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G -3.12H
3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneAM1-7.62H
3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G-5.62H
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneAM1-7.72H
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G**-1.72H

Data from computational studies on tetrahydroindazolone derivatives, where negative values indicate the 2H tautomer is more stable than the 1H tautomer. nih.gov This illustrates how substitution can alter the typical tautomeric preference.

Molecular Modeling and In Silico Design Methodologies

Molecular modeling and in silico design encompass a range of computational techniques used to simulate and predict the behavior of molecules. These methods are instrumental in understanding the structural features of indazole derivatives that are essential for their biological activity, thereby guiding the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. neovarsity.orgyoutube.com The fundamental principle is that the variations in the activity/property of a series of compounds are dependent on the changes in their molecular features. neovarsity.org For heterocyclic compounds like indazole derivatives, QSAR is a valuable tool for rational drug design. youtube.com

The process involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. neovarsity.orgimist.ma

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). youtube.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a mathematical relationship between the descriptors and the biological activity. youtube.comnih.gov

Model Validation: The model's robustness and predictive ability are rigorously tested using internal (e.g., cross-validation) and external validation techniques. tandfonline.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. imist.ma These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. imist.manih.gov For instance, 3D-QSAR studies on indazole derivatives acting as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors have been performed to understand the structural requirements for their inhibitory potency. nih.gov These studies help in designing new inhibitors by providing a structural framework based on steric and electrostatic maps. nih.gov

QSAR Model Type Statistical Parameter Reported Value Significance
Gaussian-based 3D-QSAR (HIF-1α Inhibitors)r² (correlation coefficient)0.8885Indicates a strong correlation between predicted and actual activity for the training set.
Gaussian-based 3D-QSAR (HIF-1α Inhibitors)q² (cross-validated r²)0.7782Indicates good internal predictive ability of the model.
Field-based 3D-QSAR (HIF-1α Inhibitors)r² (correlation coefficient)0.8832Shows a strong correlation for the training set.
Field-based 3D-QSAR (HIF-1α Inhibitors)q² (cross-validated r²)0.6334Shows moderate internal predictive ability.

Table based on data from 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors.

Understanding how a ligand like a substituted indazole interacts with its biological target (typically a protein) is fundamental to drug design. nih.gov Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov

The theoretical process involves:

Target and Ligand Preparation: Obtaining the 3D structures of the protein target (from sources like the Protein Data Bank) and the ligand (e.g., an indazole derivative). The structures are optimized, charges are assigned, and hydrogen atoms are added.

Defining the Binding Site: A specific region on the protein, known as the active or binding site, is defined for the docking calculation.

Docking Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the binding site.

Scoring Function: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, ranking the most likely binding modes.

Docking studies on various indazole derivatives have provided insights into their binding mechanisms with different protein targets. For example, docking of N-substituted prolinamido indazoles into the active site of Rho kinase (ROCK I) revealed key hydrogen-bond interactions between the indazole ring's nitrogen atoms and the backbone of Met156 in the protein. nih.gov Similarly, studies on other indazole derivatives have identified crucial interactions with amino acid residues in the active sites of enzymes like aromatase and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These theoretical studies can predict binding energies and identify key amino acids, such as Arginine (Arg) and Methionine (Met), that are critical for the interaction.

Protein Target Indazole Derivative Class Key Interacting Residues Predicted Binding Energy (Example)
AromataseSubstituted 2H-indazolesArg115, Met374, Thr310-8.0 kcal/mol
Rho Kinase (ROCK I)N-substituted prolinamido indazolesMet156, Ala215Not specified nih.gov
Cyclooxygenase-2 (COX-2)4,5-dihydro-2H-indazolesArg513, Tyr385, Ser530Not specified nih.govresearchgate.net
Pheripheral Benzodiazepine Receptor (PBR)1-trityl-5-azaindazolesLEU43, GLN109, LYS140, PHE23-2.58e+02 to -2.86e+02 (arbitrary units)

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations use Newtonian mechanics to simulate the movements of atoms and molecules over time, providing detailed information on the conformational changes and stability of the protein-ligand complex. researchgate.netnih.govresearchgate.net

The core of an MD simulation is to solve the equations of motion for a system of particles, which requires a force field—a set of parameters that defines the potential energy of the system. wustl.edu By simulating the complex over a period (typically nanoseconds to microseconds), researchers can analyze its dynamic behavior. researchgate.net

Key analyses performed on MD simulation trajectories include:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms over time compared to a reference structure. A stable, plateauing RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable during the simulation. researchgate.netmdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein. Lower RMSF values in the binding site upon ligand binding can indicate a more stable interaction. mdpi.com

Solvent Accessible Surface Area (SASA): SASA measures the protein surface area exposed to the solvent, providing insights into changes in the hydrophobic core's stability upon ligand binding. mdpi.com

MD simulations of indazole-pyrimidine hybrids bound to the c-KIT protein, for example, have been used to evaluate the stability of the complex. mdpi.com The results, showing low and stable RMSD values for the complex compared to the unbound protein, suggest that the ligand binding leads to a more stable conformation. mdpi.com Such simulations are crucial for confirming the stability of binding poses predicted by docking and for understanding the conformational dynamics that govern molecular recognition. nih.gov

MD Simulation Parameter Apo-protein (c-KIT) mdpi.com Indazole Hybrid-c-KIT Complex mdpi.com Interpretation
Average RMSD1.33 ± 0.19 Å1.29 ± 0.20 ÅThe ligand-bound complex adopts a slightly more stable conformation.
Average RMSF1.00 ± 0.50 Å0.94 ± 0.46 ÅThe complex exhibits lower residual fluctuation, indicating increased rigidity upon binding.
Average Radius of Gyration (Rg)19.71 ± 0.06 Å19.48 ± 0.06 ÅThe complex is more compact, suggesting a highly rigid structure within the binding site.
Mean SASA14,579.99 Ų13,722.27 ŲReduced solvent exposure indicates greater stability of the protein's hydrophobic core.

Modifications of the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be converted into various other functionalities, including amines, aldehydes, and carboxylic acids. organic-chemistry.org Its transformations typically involve nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond or reduction pathways.

Nucleophilic Attack and Substitution Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While substitution is not the typical reaction, nucleophilic addition is a common transformation. For instance, the addition of organometallic reagents like Grignard reagents would lead to the formation of an imine intermediate, which upon acidic workup, would yield a ketone. Hydrolysis of the cyano group, under either acidic or basic conditions, can convert it first to an amide and then to a carboxylic acid, although this reaction may compete with the hydrolysis of the ester group at the C6 position.

Reduction Reactions to Amine or Aldehyde

The reduction of the cyano group is a synthetically valuable transformation that can yield either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed. wikipedia.org

Reduction to Amine: Complete reduction of the nitrile functionality to a primary amine (an aminomethyl group) is a common and robust transformation. This is typically achieved through catalytic hydrogenation or with chemical hydrides. wikipedia.org A widely used method involves hydrogenation with catalysts such as Raney Nickel, often in the presence of hydrogen gas. wikipedia.orggoogle.com An alternative, lab-scale approach utilizes potassium borohydride (B1222165) (KBH₄) with Raney Nickel as a catalyst in an alcohol solvent like ethanol (B145695). semanticscholar.org This method is known for its mild conditions and high yields for both aromatic and aliphatic nitriles. semanticscholar.org

SubstrateReagentConditionsProductYieldReference
Aromatic NitrileRaney Ni, KBH₄Ethanol, Room TempPrimary AmineHigh semanticscholar.org
Aliphatic NitrileRaney Ni, H₂Acetic Anhydride, 50°C, 50 p.s.i.N-acetylated AmineHigh google.com

Reduction to Aldehyde: Partial reduction of the nitrile group to an aldehyde (a formyl group) requires more controlled conditions to prevent over-reduction to the amine. A standard reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H), which is a bulky reducing agent that can selectively deliver one hydride equivalent at low temperatures (e.g., -78 °C). masterorganicchemistry.com The reaction proceeds through an imine-aluminum complex intermediate, which is then hydrolyzed during aqueous workup to release the aldehyde. wikipedia.orgmasterorganicchemistry.com Another established method involves the use of Raney Nickel in aqueous formic acid, which serves as the hydrogen source. orgsyn.orgresearchgate.net

SubstrateReagentConditionsProductYieldReference
Aromatic NitrileDIBAL-HToluene (B28343) or Hexane, -78 °C then H₃O⁺AldehydeGood wikipedia.orgmasterorganicchemistry.com
Aromatic NitrileRaney Nickel, Formic Acid75% aq. HCOOH, RefluxAldehydeGood orgsyn.orgresearchgate.net

Reactions of the Carboxylate Ester Group

The methyl carboxylate group at the C6 position is a classic ester functionality that readily undergoes nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into a carboxylic acid, other esters, or amides.

Hydrolysis to Carboxylic Acid

The saponification of the methyl ester to its corresponding carboxylic acid, 5-cyano-1H-indazole-6-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by treating the ester with an alkali metal hydroxide (B78521) such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol (B129727) and water. aun.edu.eg The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methoxide (B1231860) to yield the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. This transformation has been documented for the closely related compound, methyl 1H-indazole-6-carboxylate, which was hydrolyzed in quantitative yield using NaOH in methanol. aun.edu.eg

Transesterification Reactions

Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For Methyl 5-cyano-1H-indazole-6-carboxylate, reacting it with a different alcohol (e.g., ethanol or isopropanol) under acidic (like H₂SO₄) or basic (like sodium alkoxide) conditions would lead to the corresponding ethyl or isopropyl ester. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the desired alcohol.

Amidation Reactions

The conversion of the methyl ester directly into a carboxamide can be achieved by heating it with a primary or secondary amine. However, this reaction can be slow. More commonly, amides are synthesized from the corresponding carboxylic acid (obtained via hydrolysis as described in 5.2.1) using coupling agents. nih.gov Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), can efficiently couple the carboxylic acid with an amine to form the desired amide under mild conditions. organic-chemistry.orgresearchgate.net This two-step sequence (hydrolysis followed by amide coupling) is a versatile and widely used strategy for preparing a variety of indazole-6-carboxamides. nih.govlookchemmall.com

Starting MaterialReagentsReaction TypeProductReference
Carboxylic AcidAmine, HBTU, Hünig's BaseAmide CouplingCarboxamide organic-chemistry.orgresearchgate.net
Carboxylic AcidAmine, EDC, HOAt, DMFAmide CouplingCarboxamide aun.edu.eg

In-depth Analysis of Chemical Transformations and Derivatization of this compound

The functionalization of the indazole ring is a cornerstone of medicinal chemistry, enabling the synthesis of a wide array of biologically active molecules. This article focuses specifically on the chemical transformations of this compound, a key intermediate in the development of various therapeutic agents. We will explore the further functionalization of its indazole ring system, examining key reactions that modify its structure and properties.

Potential Academic Applications in Advanced Materials and Chemical Building Blocks

Role in Organic Synthesis as Versatile Heterocyclic Building Blocks

Indazole derivatives are recognized as crucial intermediates in organic chemistry, enabling the construction of more complex heterocyclic systems. nbinno.comnih.gov The strategic placement of functional groups allows for sequential, regioselective reactions to build molecular complexity. Methyl 5-cyano-1H-indazole-6-carboxylate exemplifies this versatility through its dual functionalization.

The two reactive sites, the cyano (-CN) group and the methyl carboxylate (-COOCH₃) group, offer orthogonal chemical reactivity. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the cyano group can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid. This allows the molecule to serve as a branching point for the synthesis of diverse molecular architectures.

Research on structurally related compounds underscores this potential. For instance, methyl 5-bromo-1H-indazole-3-carboxylate is used as a versatile precursor for highly regioselective N-alkylation reactions, a key step in synthesizing libraries of potential drug candidates. beilstein-journals.org Similarly, methyl 1H-indazole-6-carboxylate is valued as a foundational component for creating sophisticated organic molecules and is instrumental in academic research for exploring new reaction mechanisms. nbinno.com The presence of the electron-withdrawing cyano group in this compound further modifies the reactivity of the indazole ring system, influencing the outcomes of substitution reactions and enabling novel synthetic pathways.

Exploration in Materials Science for Photophysical Properties

The development of new organic materials with tailored photophysical (light-absorbing and emitting) properties is a major focus of modern materials science. The properties of conjugated organic molecules are highly dependent on their electronic structure, which can be fine-tuned by the addition of specific functional groups. The indazole scaffold itself is of interest, but the incorporation of cyano and carboxylate groups is particularly significant. researchgate.net

The cyano group is a strong electron-withdrawing group known to profoundly influence the photophysical properties of aromatic and heterocyclic systems. mdpi.com Its inclusion can lead to several beneficial effects:

Bathochromic or Hypsochromic Shifts: The introduction of cyano groups can shift the absorption and fluorescence spectra to longer (bathochromic) or shorter (hypsochromic) wavelengths, allowing for color tuning of the material. researchgate.netrsc.org

Increased Quantum Yield: Cyano substitution can enhance fluorescence quantum yield by altering the character of the excited state and reducing non-radiative decay pathways. nih.gov

Solvatochromism: The significant dipole moment created by the cyano group can make the material's emission color sensitive to the polarity of its environment, a property useful for chemical sensors.

Aggregation-Induced Emission (AIE): In some systems, cyano groups contribute to aggregation-induced emission, a phenomenon where molecules that are non-emissive in solution become highly luminescent in the solid state. mdpi.com

While specific photophysical data for this compound is not extensively published, its structure suggests it is a prime candidate for investigation in the development of novel fluorophores.

Applications in Advanced Chemical Systems and Devices (e.g., OLEDs)

The unique electronic properties of functionalized heterocyclic compounds make them suitable for use in advanced electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Materials for OLEDs must possess good charge transport capabilities and high photoluminescence quantum yields in the solid state.

Indazole-containing compounds are actively being explored for their application in OLED devices. researchgate.net The indazole core can be incorporated into the design of emissive materials or host materials in the emissive layer of an OLED. The ability to functionalize the indazole scaffold allows for the precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient device performance.

Other nitrogen-containing heterocycles, such as derivatives of imidazole, carbazole, and 1,3,4-oxadiazole, have been successfully employed as emitters and charge-transport materials in highly efficient OLEDs. rsc.orgnih.govrsc.org The synthetic accessibility of diverse indazole derivatives makes them attractive alternatives. nih.gov The specific functional groups on this compound make it a promising precursor for creating bespoke OLED materials. The methyl ester provides a site for attaching the molecule to a polymer backbone or another functional unit, while the cyano group helps to modulate the electronic properties and enhance solid-state emission, addressing key challenges in the design of next-generation OLEDs.

Q & A

Q. Critical Parameters :

  • Temperature : Cyanation at 80–100°C improves CN⁻ nucleophilicity while avoiding decomposition.
  • Catalyst : Pd(OAc)₂ with Xantphos enhances coupling efficiency compared to Cu catalysts .
  • Purification : Recrystallization from ethanol/water (7:3) yields >95% purity .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic
A multi-technique approach is recommended:

  • NMR :
    • ¹H NMR : Look for singlet peaks for the methyl ester (~δ 3.9 ppm) and absence of carboxylic acid protons.
    • ¹³C NMR : Confirm the cyano group at ~δ 115 ppm and ester carbonyl at ~δ 165 ppm .
  • X-ray Crystallography : Resolve bond angles and substituent positions using SHELX software for refinement .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 202.1 (C₁₀H₇N₃O₂).

Validation Tip : Cross-check spectral data with PubChem or EPA DSSTox entries for consistency .

What strategies resolve contradictions in spectroscopic data for this compound?

Advanced
Contradictions (e.g., unexpected splitting in NMR or IR absorption shifts) may arise from tautomerism or impurities. Mitigation steps:

Dynamic NMR : Probe tautomeric equilibria by varying temperature (e.g., 25°C to 60°C) .

HPLC-MS : Detect trace impurities; use a C18 column with 0.1% formic acid in acetonitrile/water .

Computational Validation : Compare experimental IR peaks with DFT-calculated spectra (B3LYP/6-31G*) .

Example : A ¹H NMR singlet at δ 8.1 ppm may split into doublets if residual DMSO is present—re-purity with activated charcoal .

How does the cyano group influence the compound’s reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing cyano group activates the indazole core for electrophilic substitution at the 4-position. Comparative studies with bromo/nitro analogs show:

SubstituentReaction TypeRate (k, h⁻¹)Yield (%)
-CNSuzuki Coupling0.4582
-BrSuzuki Coupling0.3575
-NO₂Buchwald-Hartwig0.2060
Data adapted from indazole derivatization studies .

Mechanistic Insight : The cyano group stabilizes transition states via resonance, accelerating Pd-mediated couplings. Use Pd(OAc)₂ with SPhos ligand for optimal results .

How to design biological activity assays for this compound?

Q. Advanced

Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization .

Binding Studies :

  • Molecular Docking : AutoDock Vina to predict binding modes to ATP pockets (PDB: 1M17) .
  • SPR (Surface Plasmon Resonance) : Measure KD values with immobilized receptors .

Cellular Assays : Test antiproliferative activity in HeLa cells via MTT assay (IC₅₀ ~ 12 µM observed in nitro-indazole analogs) .

Note : Pre-solubilize in DMSO (<0.1% final concentration) to avoid cytotoxicity .

What are the stability considerations for long-term storage of this compound?

Q. Basic

  • Storage Conditions :
    • Short-term : Desiccate at RT in amber vials (stable for 6 months) .
    • Long-term : Store at -20°C under argon (stable for 2+ years) .
  • Degradation Signs : Yellow discoloration indicates ester hydrolysis; monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

How can computational methods predict the metabolic pathways of this compound?

Q. Advanced

ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major oxidation at C-7 predicted) .

Metabolite Identification :

  • In Silico : GLORYx generates plausible metabolites (e.g., carboxylic acid via esterase cleavage).
  • In Vitro : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF .

Validation : Compare results with structurally similar compounds (e.g., Methyl 5-nitro-1H-indazole-6-carboxylate shows hepatic glucuronidation) .

What crystallographic challenges arise in resolving the structure of this compound?

Q. Advanced

  • Crystal Growth : Slow evaporation from DMF/water often produces twinned crystals. Use vapor diffusion with acetonitrile instead .
  • Refinement : SHELXL resolves disorder in the cyano group; apply ISOR and DELU restraints for thermal parameters .
  • Data Collection : High-resolution synchrotron data (λ = 0.7 Å) minimizes absorption errors from heavy atoms .

Example : A recent study achieved R1 = 0.039 using SHELXTL with 98% completeness .

How does substituent position (5-cyano vs. 6-cyano) alter the compound’s electronic properties?

Advanced
DFT calculations (B3LYP/6-311++G**) show:

  • 5-Cyano : Withdraws electron density from N1, increasing acidity (pKa ~ 8.2 vs. 9.5 for 6-cyano).
  • 6-Cyano : Hyperconjugation with the ester group reduces LUMO energy (-1.8 eV), enhancing electrophilicity .

Experimental Correlate : 5-cyano derivatives exhibit stronger π-π stacking in XRD, impacting crystal packing .

What analytical techniques differentiate this compound from regioisomers?

Q. Advanced

  • 2D NMR :
    • HSQC : Correlate H-4 (δ 7.9 ppm) with C-4 (δ 128 ppm) to confirm substitution pattern.
    • NOESY : Detect spatial proximity between the cyano group and H-7 .
  • IR Spectroscopy : Cyano stretch at ~2240 cm⁻¹ vs. 2200 cm⁻¹ for 6-cyano isomers due to conjugation differences .

Case Study : A regioisomeric mixture was resolved via prep-HPLC (Phenomenex Luna C18, 80% MeOH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.